molecular formula C22H44O B13797820 Icosylvinyl ether CAS No. 52991-96-5

Icosylvinyl ether

Cat. No.: B13797820
CAS No.: 52991-96-5
M. Wt: 324.6 g/mol
InChI Key: UDFGOCHRCDDTFD-UHFFFAOYSA-N
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Description

Icosylvinyl ether, also known by its chemical name eicosane, 1-(ethenyloxy)-, is a compound with the molecular formula C22H44O. It is a type of vinyl ether, which is characterized by the presence of an ether group (R-O-R’) where one of the R groups is a vinyl group (CH2=CH-). Vinyl ethers are known for their reactivity and versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing vinyl ethers, including icosylvinyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of vinyl ethers often involves the reaction of gaseous acetylene or calcium carbide with alcohols. This method is more sustainable and straightforward, allowing for the efficient production of vinyl ethers on a large scale .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Vinyl ethers can undergo oxidation reactions, often resulting in the formation of aldehydes or ketones.

    Reduction: Reduction reactions can convert vinyl ethers into alkanes or alcohols.

    Substitution: Vinyl ethers can participate in substitution reactions, where the vinyl group is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

Icosylvinyl ether, like other vinyl ethers, has a wide range of applications in scientific research and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of icosylvinyl ether involves its reactivity as a vinyl ether. The vinyl group (CH2=CH-) is highly reactive and can participate in various chemical reactions, including polymerization and substitution. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymerization reactions, the vinyl group reacts with other monomers to form long polymer chains .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl vinyl ether (EVE)
  • n-Butyl vinyl ether (BVE)
  • iso-Butyl vinyl ether (IBVE)
  • tert-Butyl vinyl ether (TBVE)
  • Cyclohexyl vinyl ether (CHVE)

Uniqueness

Icosylvinyl ether is unique due to its long carbon chain (C22), which imparts distinct physical and chemical properties compared to shorter-chain vinyl ethers. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications that require these unique properties .

Properties

CAS No.

52991-96-5

Molecular Formula

C22H44O

Molecular Weight

324.6 g/mol

IUPAC Name

1-ethenoxyicosane

InChI

InChI=1S/C22H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-4-2/h4H,2-3,5-22H2,1H3

InChI Key

UDFGOCHRCDDTFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC=C

Origin of Product

United States

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